molecular formula C8H8BrF3N2 B1488596 4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 1799976-88-7

4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B1488596
M. Wt: 269.06 g/mol
InChI Key: ITDCVOVSOIZYFL-UHFFFAOYSA-N
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Description

4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine, commonly known as 4-Bromo-3-TFMB, is a heterocyclic amine used in various scientific research applications. It is a nitrogen-containing aromatic compound that is used as an intermediate in organic synthesis. 4-Bromo-3-TFMB has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, 4-Bromo-3-TFMB has been found to have several biochemical and physiological effects that make it a useful tool in scientific research.

Scientific Research Applications

Efficient Synthetic Processes

An efficient, scalable synthetic process for related diamine compounds demonstrates the potential for high-purity production. Li et al. (2009) developed a non-chromatographic method for the synthesis of similar compounds, emphasizing the importance of such molecules in various chemical syntheses due to their yield and purity, which is crucial for further applications in material science and pharmaceuticals Li et al., 2009.

Polymer Synthesis

Choi et al. (2010) explored the synthesis of polyimides using triphenylamine-based diamine monomers, demonstrating the role of such diamine compounds in creating high-performance polymers with desirable thermal, optical, and electrical properties. This research indicates the utility of structurally similar diamines in developing advanced materials Choi et al., 2010.

Antibacterial Activities

P (2019) conducted studies on Schiff base derivatives of similar diamines, revealing their potential antibacterial properties. This underscores the importance of diamine compounds in the development of new antibacterial agents, offering insights into their role in medicinal chemistry P, 2019.

Organometallic Synthesis

Porwisiak and Schlosser (1996) highlighted the use of a bromo-trifluoromethylated benzene derivative as a versatile starting material for organometallic synthesis. This work underlines the significance of halogenated and trifluoromethylated compounds in synthesizing complex organometallic structures, which are vital in catalysis and material science Porwisiak & Schlosser, 1996.

Material Properties Enhancement

Research by Qiu et al. (2006) on fluorinated polyimides based on diamine monomers reveals the impact of trifluoromethyl groups on enhancing material properties such as solubility, thermal stability, and gas permeability. This study illustrates the potential of fluorinated diamines in modifying the properties of polymeric materials for better performance in various applications Qiu et al., 2006.

properties

IUPAC Name

4-bromo-1-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c1-14-5-3-2-4(9)6(7(5)13)8(10,11)12/h2-3,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCVOVSOIZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201213
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine

CAS RN

1799976-88-7
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799976-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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